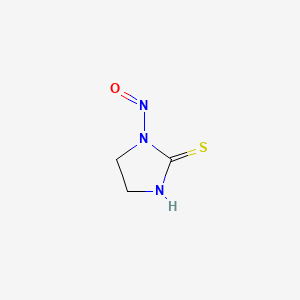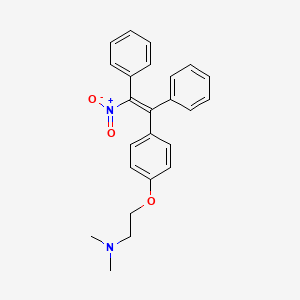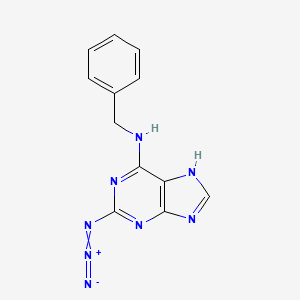
alpha-Methylpropranolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methylpropranolol is a complex organic compound that belongs to the class of alcohols and amines. This compound is characterized by the presence of a butanol backbone, an amino group, and a naphthalenyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylpropranolol typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Butanol Backbone: Starting with a butanol derivative, the backbone is prepared through standard organic synthesis techniques.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Naphthalenyloxy Group: The naphthalenyloxy group is attached through etherification reactions, often involving naphthol derivatives and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
alpha-Methylpropranolol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and naphthalenyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
alpha-Methylpropranolol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-Methylpropranolol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanol, 3-((1-methylethyl)amino)-1-(2-naphthalenyloxy)
- 2-Butanol, 3-((1-methylethyl)amino)-1-(1-phenoxy)
- 2-Butanol, 3-((1-methylethyl)amino)-1-(1-biphenyloxy)
Uniqueness
Compared to similar compounds, alpha-Methylpropranolol may exhibit unique properties due to the specific arrangement of its functional groups
Properties
CAS No. |
21912-00-5 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-12(2)18-13(3)16(19)11-20-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12-13,16,18-19H,11H2,1-3H3 |
InChI Key |
CILPUBLECPRREJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |
Synonyms |
alpha-methylpropranolol ICI 77602 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)






![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)





